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Germanium nitride - 12065-36-0

Germanium nitride

Catalog Number: EVT-353318
CAS Number: 12065-36-0
Molecular Formula: Ge3N4
Molecular Weight: 273.9 g/mol
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Product Introduction

Description

Germanium nitride is a binary compound composed of germanium and nitrogen. It exists in several polymorphs, including α, β, and γ phases, each possessing unique crystal structures and properties [, , ]. In scientific research, Ge3N4 is primarily investigated as a potential material for semiconductor devices, gate dielectrics, and optical coatings due to its high dielectric constant, wide band gap, and thermal stability [, , ]. It also finds applications in photocatalysis for water splitting and as a component in advanced memory devices [, ].

Synthesis Analysis
  • Thermal Ammonolysis: This method involves reacting germanium dioxide (GeO2) with ammonia (NH3) at high temperatures (above 1123 K). This process typically results in the formation of β-Ge3N4 or a mixture of Ge, α-Ge3N4, and β-Ge3N4 depending on the reaction conditions [].
  • Plasma Nitridation: This technique utilizes nitrogen plasma to directly nitride germanium (Ge) substrates. Controlling the plasma conditions, such as temperature and gas composition, allows for the formation of Ge3N4 layers with different properties [, , , ].
  • Plasma Enhanced Chemical Vapor Deposition (PECVD): PECVD employs a plasma to enhance the chemical reaction between precursor gases, allowing for low-temperature deposition of amorphous Ge3N4 films. Common precursors include tetrakis(dimethylamido)germanium (Ge(NMe2)4) and ammonia plasma [].
  • High Pressure-High Temperature Synthesis: This method involves subjecting mixtures of silicon nitride (Si3N4) and Ge3N4 to high pressure (23 GPa) and high temperature (above 2000 °C), resulting in the formation of ternary silicon germanium nitrides with a spinel structure [].
  • Molten Salt Synthesis: This approach utilizes molten sodium (Na) as a reaction medium to synthesize ternary strontium germanium nitrides (Sr3Ge2N2, Sr2GeN2) from their constituent elements at 750 °C [, , , ].
Molecular Structure Analysis
  • α-Ge3N4: This phase exhibits a hexagonal structure, similar to α-Si3N4, with germanium atoms tetrahedrally coordinated to nitrogen atoms [].
  • β-Ge3N4: This polymorph also has a hexagonal structure, but with a different arrangement of Ge and N atoms compared to the α phase [, ].
  • γ-Ge3N4: This phase has a cubic spinel structure, which can be formed by shock wave compression of hexagonal Ge3N4 []. In this structure, silicon atoms preferentially occupy octahedral sites, while germanium atoms favor tetrahedral sites [].
Mechanism of Action
  • Gate Dielectric: Ge3N4 acts as an insulator, preventing current leakage between the gate electrode and the semiconductor channel in transistors [].
  • Photocatalyst: Ge3N4 absorbs UV light, generating electron-hole pairs that can participate in redox reactions, such as water splitting [].
  • Memory Device: Ge3N4 can trap charges, leading to a change in threshold voltage, enabling information storage in non-volatile memory devices [].
Physical and Chemical Properties Analysis
  • High Dielectric Constant: Ge3N4 possesses a relatively high dielectric constant (around 4.7–6.3), making it suitable for use as a gate dielectric in transistors [].
  • Wide Band Gap: The band gap of Ge3N4 ranges from 2.3 to 4.2 eV depending on its phase, indicating its potential as a wide-bandgap semiconductor [, , ].
  • Hardness: Spinel-structured γ-Ge3N4 has a high hardness (31 GPa), making it a potential hard coating material [].
  • Fracture Toughness: γ-Ge3N4 exhibits a fracture toughness of 2.3 MPa√m, indicating its ability to withstand crack propagation [].
Applications
  • Semiconductor Devices: Ge3N4 is investigated as a potential gate dielectric material for germanium-based transistors due to its high dielectric constant, wide band gap, and good interface properties with Ge [, , ]. It has shown promising results in reducing leakage current and improving device performance.
  • Optical Coatings: Ge3N4 films prepared by PECVD have potential applications as optical coatings due to their high refractive index and good transparency []. They can be used in anti-reflective coatings, optical filters, and other optical components.
  • Photocatalysis: β-Ge3N4 loaded with RuO2 nanoparticles acts as a photocatalyst for overall water splitting under UV irradiation []. This application highlights its potential for sustainable hydrogen production using solar energy.
  • Non-Volatile Memory Devices: Ge3N4 layers are used in non-volatile memory devices, such as chalcogenide random access memory (CRAM), to improve performance and durability [, ]. Its ability to trap charges allows for data storage.
  • Super-Resolution Near-Field Structure Discs: Ge3N4 interface layers enhance the readout durability of super-resolution near-field structure (super-RENS) discs by preventing sulfur atom diffusion and protecting the substrate from thermal damage [, ].
  • Lithium-Ion Battery Anodes: Ge3N4, along with GeO2 and GeP, has been investigated as a potential anode material for lithium-ion batteries []. Composites of Ge3N4 with reduced graphene oxide have shown promising electrochemical performance with high charge capacity.
  • Compound Description: Silicon nitride is a ceramic material known for its high strength, hardness, and thermal stability. It exists in three main crystalline forms: α, β, and γ, with the β-phase being the most thermodynamically stable. []
  • Relevance: Silicon nitride shares a similar tetrahedral structure and properties with germanium nitride. Both compounds are explored as potential gate insulator materials in transistors. [, , ] The complete solid solution between γ-Si3N4 and γ-Ge3N4 suggests potential for creating tunable band gap semiconductor materials. []
  • Compound Description: Tin nitride is another group 14 nitride with potential applications in electronic devices. Like silicon and germanium nitrides, it can be synthesized in the cubic spinel structure (γ-phase). []
  • Relevance: Tin nitride serves as a comparative material when studying the mechanical properties of spinel nitrides. Research comparing the hardness, elasticity, and fracture toughness of γ-Sn3N4 and γ-Ge3N4 helps understand the structure-property relationships in this class of materials. []
  • Compound Description: Germanium oxide is a common oxide of germanium, existing in both crystalline and amorphous forms. It finds applications in fiber optics and infrared optics due to its transparency in the infrared region. [, ]
  • Relevance: Germanium oxide often forms as an undesirable byproduct during the synthesis and processing of germanium nitride. [, ] Understanding the formation and properties of GeO2 is crucial for controlling the purity and performance of Ge3N4 in device applications. []
  • Compound Description: Hafnium dioxide is a high-k dielectric material widely used in advanced transistors due to its high dielectric constant and relatively large band gap. []
  • Relevance: HfO2 is explored as a gate dielectric material in conjunction with germanium nitride as an interfacial passivation layer in Ge-based metal-oxide-semiconductor (MOS) devices. [] This combination aims to improve the performance and stability of Ge-based transistors. [, ]
  • Compound Description: Germanium oxynitride refers to compounds containing germanium, oxygen, and nitrogen in varying ratios. These materials can be formed intentionally or unintentionally during the synthesis or processing of germanium nitride. [, ]
  • Relevance: The formation of a germanium oxynitride layer can impact the electrical properties and stability of Ge3N4-based devices. [, ] Research on controlling the formation and properties of GeOxNy is essential for optimizing the performance and reliability of Ge3N4-based devices. [, ]
  • Compound Description: Silicon germanium nitride represents a family of ternary compounds with variable silicon and germanium content. These materials can be synthesized in various forms, including thin films and nanowires. [, , ]
  • Relevance: Incorporating silicon into germanium nitride allows for tuning the material's band gap, potentially leading to new optoelectronic applications. [, , ] Research on SixGe1-xNy explores the relationship between composition, structure, and properties for developing novel semiconductor materials. [, , ]

Properties

CAS Number

12065-36-0

Product Name

Germanium nitride

Molecular Formula

Ge3N4

Molecular Weight

273.9 g/mol

InChI

InChI=1S/Ge3N4/c4-1-7(2-5)3-6

InChI Key

BIXHRBFZLLFBFL-UHFFFAOYSA-N

SMILES

N#[Ge]N([Ge]#N)[Ge]#N

Canonical SMILES

N#[Ge]N([Ge]#N)[Ge]#N

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